2,3-Bis(5-dodecylthiophen-2-yl)thiophene
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Overview
Description
2,3-Bis(5-dodecylthiophen-2-yl)thiophene is an organic compound belonging to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that are widely studied for their electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(5-dodecylthiophen-2-yl)thiophene typically involves the Stille coupling reaction. The process begins with the preparation of 2-bromo-3-dodecylthiophene and 5,5’-bis(trimethylstannyl)-2,2’-bithiophene. These intermediates are then coupled using a palladium catalyst under an inert atmosphere, usually argon, in the presence of a solvent like tetrahydrofuran. The reaction is carried out at elevated temperatures to ensure complete coupling .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(5-dodecylthiophen-2-yl)thiophene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like ferric chloride or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Ferric chloride in acetonitrile at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Bromination using bromine in chloroform at room temperature.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated thiophene derivatives.
Scientific Research Applications
2,3-Bis(5-dodecylthiophen-2-yl)thiophene has several scientific research applications:
Mechanism of Action
The mechanism by which 2,3-Bis(5-dodecylthiophen-2-yl)thiophene exerts its effects in electronic applications involves its ability to form π-conjugated systems. These systems facilitate the delocalization of electrons, enhancing charge carrier mobility. In OFETs, the compound forms a thin film that allows for efficient charge transport between the source and drain electrodes . In OPVs, it absorbs light and generates excitons, which are then separated into free charge carriers that contribute to the electric current .
Comparison with Similar Compounds
Similar Compounds
Poly(3-hexylthiophene-2,5-diyl): Another thiophene derivative used in organic electronics, known for its high charge carrier mobility and ease of processing.
2,5-Bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene: Similar in structure but with a fused thiophene ring, offering different electronic properties.
Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene]: A polymeric form that provides enhanced mechanical properties and stability.
Uniqueness
2,3-Bis(5-dodecylthiophen-2-yl)thiophene is unique due to its specific arrangement of dodecylthiophene units, which provides a balance between solubility and electronic properties. This makes it particularly suitable for solution processing techniques, such as spin-coating and inkjet printing, which are essential for the fabrication of large-area electronic devices .
Properties
CAS No. |
918401-57-7 |
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Molecular Formula |
C36H56S3 |
Molecular Weight |
585.0 g/mol |
IUPAC Name |
2,3-bis(5-dodecylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C36H56S3/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-34(38-31)33-29-30-37-36(33)35-28-26-32(39-35)24-22-20-18-16-14-12-10-8-6-4-2/h25-30H,3-24H2,1-2H3 |
InChI Key |
LQXLHXGQDDEPGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(S1)C2=C(SC=C2)C3=CC=C(S3)CCCCCCCCCCCC |
Origin of Product |
United States |
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